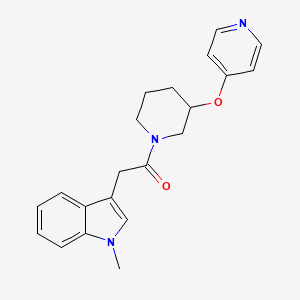

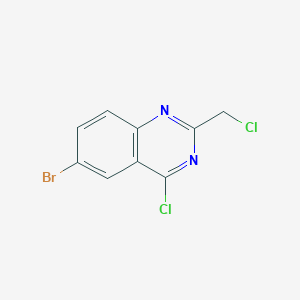

![molecular formula C21H24N2O3S B2613957 N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1016152-04-7](/img/structure/B2613957.png)

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

One significant area of application is in the realm of organic synthesis, where such compounds are used in catalysis and synthesis methodologies. For example, Tran et al. (2014) described copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, demonstrating the utility of similar compounds in facilitating N-alkyl product formation through copper-catalyzed reactions (Tran et al., 2014). This study illustrates the potential of N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide analogs in organic synthesis, particularly in the functionalization of C–H bonds.

Pharmacological Research

In pharmacology, compounds with a similar backbone have been investigated for their therapeutic potential. For instance, Ahmadi et al. (2014) synthesized glibenclamide analogues, examining their hypoglycemic and hypolipidemic activities in rats (Ahmadi et al., 2014). This study underscores the relevance of sulfonylamino benzamide derivatives in drug discovery, particularly in the development of treatments for metabolic disorders.

Materials Science

In the field of materials science, such compounds could contribute to the development of new materials with unique properties. For instance, Jeon et al. (2022) explored the properties of polyimide films using various diamine monomers, highlighting the impact of molecular structure on the thermal, mechanical, and optical properties of materials (Jeon et al., 2022). Although not directly related, the study indicates the potential for incorporating this compound into polymeric materials to tune their properties.

Wirkmechanismus

Target of Action

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, also known as AKOS001456132, primarily targets the PD-1 and VEGF pathways . These pathways play crucial roles in immunosuppression and tumor angiogenesis, respectively .

Mode of Action

AKOS001456132 interacts with its targets by binding to both PD-1 and VEGF simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects . In the presence of VEGF, AKOS001456132 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity of AKOS001456132 to PD-1 .

Biochemical Pathways

The compound AKOS001456132 affects the PD-1 and VEGF pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The downstream effects include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation .

Pharmacokinetics

The compound’s ability to form soluble complexes with vegf dimers suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of AKOS001456132’s action include enhanced binding affinity to PD-1 in the presence of VEGF, reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . These effects contribute to its anti-tumor response .

Action Environment

It’s known that environmental factors can affect the epigenome, which in turn can influence the effectiveness of compounds

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21(22-19-9-5-2-6-10-19)18-11-13-20(14-12-18)23-27(25,26)16-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-16,19,23H,2,5-6,9-10H2,(H,22,24)/b16-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCACIZWHDJCLNE-FOCLMDBBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

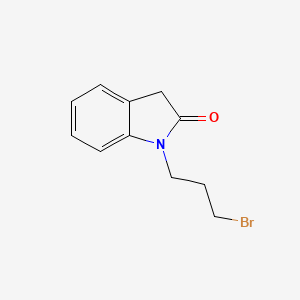

![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)

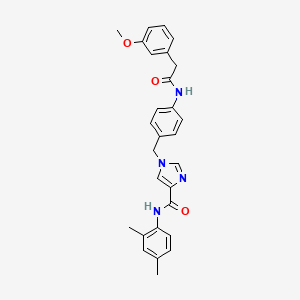

![1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2613877.png)

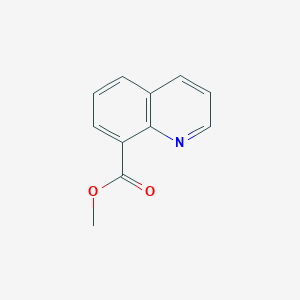

![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)

![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)

![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)